ThrePHOX
Description
Evolution of Chiral Ligand Systems in Enantioselective Synthesis
The history of asymmetric catalysis has seen the development of various classes of chiral ligands. Initially, C2-symmetric ligands, possessing a rotational axis that makes the two coordinating arms equivalent, were prevalent and highly successful in many transformations pnas.org. Examples include chiral diphosphines like BINAP. However, the limitations of C2 symmetry for certain substrates and reactions spurred the exploration of non-symmetrical ligand architectures pnas.org. This led to the development of modular ligands featuring different coordinating moieties, allowing for fine-tuning of both steric and electronic properties around the metal center bohrium.compnas.org. This evolution has significantly expanded the scope and efficiency of asymmetric catalytic reactions researchgate.net.
Significance of Phosphine-Oxazoline (PHOX) Ligands in Homogeneous Catalysis
Phosphine-oxazoline (PHOX) ligands represent a prominent class of chiral, bidentate ligands that have gained significant importance in homogeneous asymmetric catalysis since their introduction in the early 1990s beilstein-journals.orgnih.govresearchgate.net. Characterized by a modular structure containing both a phosphine (B1218219) group and a chiral oxazoline (B21484) ring, PHOX ligands offer tunability by varying the substituents on both moieties and the backbone linking them pnas.orgbeilstein-journals.orgacs.org. This versatility allows for optimization of catalytic activity and enantioselectivity for a wide range of transformations pnas.orgacs.org. PHOX ligands have proven particularly effective in transition-metal-catalyzed reactions, including palladium-catalyzed allylic substitution and iridium-catalyzed asymmetric hydrogenation beilstein-journals.orgnih.govresearchgate.netacs.org. Their success is attributed to their ease of synthesis from readily available chiral amino alcohols and their ability to induce high levels of enantiocontrol acs.org.
Overview of ThrePHOX Ligands within the PHOX Family
This compound ligands constitute a specific family within the broader class of phosphine-oxazoline ligands, distinguished by their derivation from the amino acid threonine researchgate.nettdx.cat. This origin introduces a specific chiral framework based on the threonine backbone. This compound ligands are typically phosphinite-oxazoline or phosphine-oxazoline structures where the chirality is often located at the carbon atom(s) derived from threonine researchgate.nettdx.catpageplace.de. The stereogenic unit derived from threonine is positioned within the ligand backbone, and in some designs, can transmit chirality to both sides of the metal-ligand complex pageplace.de. This structural feature differentiates them from some earlier PHOX ligands where the chiral information might be solely located on the oxazoline ring itself acs.org. The development of this compound ligands reflects the ongoing effort to create new PHOX derivatives with improved catalytic performance and expanded substrate scope in asymmetric transformations researchgate.net. Research into this compound ligands explores variations in the phosphine/phosphinite moiety and the substituents on the oxazoline ring, leveraging the inherent chirality of threonine to achieve high enantioselectivities in metal-catalyzed reactions researchgate.nettdx.catnih.gov.
Detailed research findings on specific this compound ligands highlight their application and performance in various asymmetric reactions, particularly in iridium-catalyzed asymmetric hydrogenation researchgate.nettdx.catnih.gov. Studies have shown that iridium complexes incorporating threonine-derived phosphinite-oxazoline ligands can achieve high enantiomeric excesses in the hydrogenation of unfunctionalized alkenes researchgate.net.
For instance, a study involving threonine-derived phosphinite-oxazoline ligands demonstrated enantiomeric excesses ranging from 89% to 99% in the asymmetric hydrogenation of several alkenes, with turnover numbers reaching up to 5000 researchgate.net. Another study focusing on P-stereogenic phosphinooxazoline ligands derived from L-threonine reported selectivities up to 99% ee in the hydrogenation of N-Boc-2,3-diarylallyl amines nih.gov. These findings underscore the potential of the this compound scaffold for inducing high enantioselectivity in challenging catalytic transformations. The configuration of the phosphine fragment in these P-stereogenic this compound analogues has been shown to influence both the selectivity and activity of the catalysts nih.gov.
The synthesis of threonine-derived NeoPHOX ligands, a related class, has been achieved starting from threonine methyl ester, demonstrating synthetic routes to access these chiral scaffolds beilstein-journals.orgnih.gov. These synthetic strategies often involve the formation of the oxazoline ring followed by the introduction of the phosphine or phosphinite moiety nih.gov.
The research on this compound ligands continues to contribute to the broader understanding of chiral ligand design and its impact on the efficiency and selectivity of asymmetric catalytic processes.
| Ligand Type | Key Structural Feature Derived from Threonine | Representative Application | Enantioselectivity (ee) | Reference |
| Phosphinite-Oxazoline | Threonine backbone | Ir-catalyzed alkene hydrogenation | 89-99% | researchgate.net |
| P-Stereogenic Phosphine-Oxazoline | L-Threonine backbone, P-chirality | Ir-catalyzed hydrogenation of N-Boc-2,3-diarylallyl amines | Up to 99% | nih.gov |
Properties
Molecular Formula |
C77H58BF24IrNO2P- |
|---|---|
Molecular Weight |
1719.3 g/mol |
IUPAC Name |
cycloocta-1,5-diene;iridium;[2-(5-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-1,3-diphenylpropan-2-yl]oxy-diphenylphosphane;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C37H34NO2P.C32H12BF24.C8H12.Ir/c1-29-35(38-36(39-29)32-21-11-4-12-22-32)37(27-30-17-7-2-8-18-30,28-31-19-9-3-10-20-31)40-41(33-23-13-5-14-24-33)34-25-15-6-16-26-34;34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-2-4-6-8-7-5-3-1;/h2-26,29,35H,27-28H2,1H3;1-12H;1-2,7-8H,3-6H2;/q;-1;; |
InChI Key |
OYQSQQMXRUOJGB-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1C(N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5=CC=CC=C5)C6=CC=CC=C6.C1CC=CCCC=C1.[Ir] |
Origin of Product |
United States |
Threphox Ligand Design and Structural Modularity
Chiral Pool Derivation: Threonine as a Foundational Chiral Building Block
A key aspect of ThrePHOX ligand synthesis is the utilization of threonine as a foundational chiral building block. cuvillier.debeilstein-journals.org Threonine is a naturally occurring α-amino acid that is readily available in both enantiomeric forms at a moderate price, making it an attractive and accessible source of chirality for ligand synthesis. beilstein-journals.orgnih.govd-nb.info The incorporation of threonine introduces defined stereogenic centers into the ligand backbone, which are essential for inducing enantioselectivity in catalytic reactions. cuvillier.debeilstein-journals.org The synthesis typically involves converting threonine methyl ester hydrochloride into an amide, followed by cyclization to form the oxazoline (B21484) ring. beilstein-journals.orgnih.gov
Structural Elucidation and Key Stereogenic Features of this compound Ligands
This compound ligands are characterized by a phosphinite or phosphine (B1218219) moiety linked to a chiral oxazoline ring. cuvillier.deub.edu Their structure incorporates key stereogenic features that are responsible for the transmission of chirality and the induction of enantioselectivity. pageplace.de
Centralized Stereogenic Unit and Chirality Transmission
In comparison to some other P,N-ligands like PHOX and SimplePHOX, the stereogenic unit in this compound ligands is positioned more centrally within the backbone. pageplace.de This central location is proposed to facilitate the transmission of chirality to both sides of the metal-ligand chelate, influencing the substrate's approach and orientation during the catalytic cycle. pageplace.de This effective chirality transmission is a key factor in their high enantioselectivity in various reactions. pageplace.de
Modular Nature and Tunability of this compound Ligand Architecture
The architecture of this compound ligands is highly modular, allowing for significant tunability of their steric and electronic properties. ub.eduepdf.pub This modularity stems from the ability to easily modify both the phosphinite/phosphine component and the substituents on the oxazoline ring. ub.eduepdf.pub This allows for the synthesis of ligand libraries with varied characteristics, enabling researchers to optimize the ligand structure for specific catalytic transformations and substrates. epdf.pubresearchgate.net The ease of synthesis and modularity make parallel ligand synthesis possible, which is beneficial for catalyst discovery and optimization. researchgate.net
Comparative Structural Analysis with Related P,N-Ligands (PHOX, SimplePHOX, NeoPHOX, SerPHOX)
This compound ligands are part of a broader family of oxazoline-based P,N-ligands used in asymmetric catalysis. Comparing their structure to related ligands like PHOX, SimplePHOX, NeoPHOX, and SerPHOX highlights their distinct features and the rationale behind their design.
PHOX (Phosphinooxazoline): PHOX ligands were among the first highly successful phosphinooxazoline ligands. researchgate.netacs.org In traditional PHOX ligands, the chiral information is typically located solely on the carbon backbone connecting the phosphorus and oxazoline moieties, or on the oxazoline ring itself. ub.eduacs.org this compound differs by having the stereogenic unit more centrally located and possessing a second stereogenic center on the oxazoline ring derived from threonine. cuvillier.depageplace.de
SimplePHOX: SimplePHOX ligands are known for their relatively simple synthesis, often prepared from amino alcohols. cuvillier.debeilstein-journals.orgub.edu While sharing the phosphinite or phosphine-oxazoline core, the placement and nature of the stereogenic elements differ from this compound. cuvillier.depageplace.de this compound moves the stereogenic unit to the center of the backbone compared to SimplePHOX. pageplace.de SimplePHOX ligands can also suffer from hydrolysis and oxidation issues. beilstein-journals.orgnih.govd-nb.info
NeoPHOX: NeoPHOX ligands represent another class of oxazoline-derived ligands, with a synthesis often involving serine or threonine derivatives. beilstein-journals.orgnih.gov They feature a P-C bond replacing the P-O bond found in some phosphinite-based ligands like certain this compound examples. d-nb.info NeoPHOX ligands derived from threonine offer an attractive alternative to those derived from more expensive amino acids like tert-leucine, providing comparable enantioselectivities. nih.govd-nb.info
SerPHOX: SerPHOX ligands are derived from serine, another amino acid. ub.eduub.educhimia.ch Similar to this compound, they incorporate chirality from a natural amino acid. ub.eduub.edu The key difference lies in the side chain of the amino acid; serine has a hydroxymethyl group, while threonine has a methyl group and a hydroxyl group, leading to a second stereogenic center in this compound that is absent in SerPHOX. cuvillier.dechimia.ch
These structural variations among the PHOX family and its derivatives lead to different steric and electronic profiles, influencing their performance in various catalytic reactions. cuvillier.depageplace.de
Exploration of P-Stereogenic this compound Analogues
The exploration of P-stereogenic this compound analogues involves introducing chirality directly at the phosphorus atom in addition to the carbon stereocenters derived from threonine. ub.edutdx.catnih.gov This creates ligands with multiple sources of chirality, which can potentially lead to enhanced enantioselectivity and fine-tuning of catalytic performance. ub.edutdx.cat The synthesis of such ligands often requires specific methodologies to control the stereochemistry at the phosphorus center. ub.edutdx.cat Studies have shown that incorporating a chiral tert-butylmethyl phosphine moiety in threonine-based catalysts can be superior in terms of enantioinduction compared to non-P-stereogenic analogues. nih.gov However, the synthesis of P-stereogenic ligands with certain bulky substituents at phosphorus can be challenging, necessitating the development of new synthetic strategies. ub.edutdx.cat
Synthetic Methodologies for Threphox Ligands and Their Derivatives
Multi-Step Synthesis from Threonine Methyl Ester Hydrochloride
The synthesis of ThrePHOX ligands typically commences with the readily available and chiral building block, L-threonine methyl ester hydrochloride. This multi-step process is a well-established route for creating the characteristic phosphine-oxazoline structure.
A common synthetic pathway involves the following key transformations:
Amide Formation: The initial step is the coupling of L-threonine methyl ester hydrochloride with a suitable carboxylic acid, often an aromatic one that will later bear the phosphine (B1218219) group. This is typically achieved using standard peptide coupling reagents.
Cyclization to Oxazoline (B21484): The resulting amide undergoes cyclization to form the oxazoline ring. This is a crucial step where the stereochemistry of the threonine is transferred to the newly formed heterocyclic ring. Reagents like the Burgess reagent are known to facilitate this transformation with a clean inversion of configuration at the hydroxy-substituted carbon atom beilstein-journals.org.
Introduction of the Phosphine Moiety: The final key step is the introduction of the diphenylphosphine group onto the aromatic ring. This can be accomplished through various methods, including directed ortho-lithiation followed by reaction with chlorodiphenylphosphine, or through copper-catalyzed coupling reactions wikipedia.org.
This modular synthesis allows for variations in the structure, enabling the tuning of the ligand's steric and electronic properties for specific catalytic applications.
Regioselective Functionalization Approaches
The functionalization of this compound ligands in a regioselective manner allows for the fine-tuning of their properties. These modifications can influence the ligand's solubility, stability, and catalytic activity. Functional groups can be introduced at various positions on the this compound scaffold, primarily on the aromatic backbone.
Approaches to regioselective functionalization include:
Directed Ortho-Metalation: The oxazoline ring can direct metalation (e.g., lithiation) to the ortho position of the aromatic ring, allowing for the introduction of a wide range of electrophiles.
Cross-Coupling Reactions: If the aromatic ring of the this compound ligand is pre-functionalized with a halide, it can participate in various palladium-catalyzed cross-coupling reactions to introduce new substituents.
Sulfonation: To enhance water solubility for aqueous-phase catalysis, regioselective sulfonation of the aryl backbone can be performed nih.gov. Careful control of reaction conditions is necessary to achieve the desired degree of sulfonation at specific positions nih.gov.
These strategies provide a versatile toolkit for creating a library of this compound derivatives with tailored functionalities.
Synthesis of P-Stereogenic this compound Analogues via Phosphinous Acid Intermediates
The introduction of a stereogenic phosphorus center (P-stereogenicity) into the this compound framework can lead to ligands with significantly enhanced enantioselective induction in catalysis nih.gov. The synthesis of these P-chiral ligands is a more challenging endeavor, often requiring specialized synthetic techniques.
One effective strategy involves the use of phosphinous acid intermediates. A general approach can be outlined as follows:
Preparation of a P-Stereogenic Phosphine Precursor: The synthesis often starts with the creation of a P-chiral phosphine building block, such as a secondary phosphine oxide or a phosphine-borane nih.govtcichemicals.com. These intermediates allow for the controlled introduction of different substituents on the phosphorus atom.
Resolution of Diastereomers: If the synthesis generates a mixture of diastereomers, a resolution step is often required. This can be achieved through classical resolution with a chiral resolving agent or by chromatographic separation.
Coupling to the Oxazoline Backbone: The P-stereogenic phosphine moiety is then coupled to the oxazoline-containing fragment to yield the final P-chiral this compound analogue.
A notable example is the synthesis of P-stereogenic phosphinooxazoline iridium catalysts derived from L-threonine, which have demonstrated superior enantioselectivity in asymmetric hydrogenation reactions compared to their non-P-stereogenic this compound counterparts nih.gov.
Considerations in Ligand Preparation: Hydrolysis and Oxidation Susceptibility of Free Ligands
A critical aspect of working with this compound and related phosphine-oxazoline ligands is their stability, particularly in their free, uncoordinated form. These ligands are susceptible to degradation through two primary pathways:
Hydrolysis: The oxazoline ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the opening of the ring and loss of the ligand's structural integrity.
Oxidation: The phosphine group is prone to oxidation, converting the trivalent phosphorus to a pentavalent phosphine oxide. This oxidation renders the ligand inactive for many catalytic applications, as the phosphine oxide is a poor sigma-donor and has different coordination properties.
Coordination Chemistry of Threphox Metal Complexes
Formation of Cationic Iridium(I) Complexes with ThrePHOX Ligands
Cationic Iridium(I) complexes featuring this compound and related phosphine-oxazoline (PHOX) ligands are typically synthesized as stable precatalysts. A common and effective method for their preparation involves the reaction of the this compound ligand with a suitable iridium(I) precursor, such as chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(COD)Cl]2. nih.govacs.orgdatapdf.com
The initial reaction results in the formation of a neutral chloro-complex, [Ir(this compound)(COD)Cl]. To generate the catalytically active cationic species, a halide abstraction step is performed. This is typically achieved by treating the neutral complex with a salt containing a large, non-coordinating anion. nih.govacs.org Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) is frequently employed for this purpose, leading to the precipitation of sodium chloride and the formation of the desired cationic complex, [Ir(this compound)(COD)]+[BArF]−. nih.govacs.org This synthetic route provides air-stable, solid precatalysts that are readily handled and stored.
General Synthesis Scheme:
[Ir(COD)Cl]2 + 2 this compound → 2 [Ir(this compound)(COD)Cl]
[Ir(this compound)(COD)Cl] + NaBArF → [Ir(this compound)(COD)][BArF] + NaCl
N,P-Bidentate Chelation Modes and Metal Coordination Environment
The this compound ligand coordinates to the iridium center in a bidentate fashion through its phosphorus and nitrogen atoms, forming a stable five-membered chelate ring. researchgate.net This N,P-chelation is a defining feature of PHOX-type ligands and is crucial for creating a rigid and well-defined chiral environment around the metal.
In the resulting [Ir(this compound)(COD)]+ complex, the iridium(I) center typically adopts a distorted square planar geometry. mdpi.com The coordination sphere is occupied by the nitrogen and phosphorus atoms of the this compound ligand and the two double bonds of the 1,5-cyclooctadiene (B75094) (COD) ligand. This arrangement creates a stereochemically defined environment that is essential for inducing enantioselectivity in catalytic reactions. The inherent chirality of the this compound ligand is effectively transferred to the metal center, influencing the binding of substrates and the subsequent bond-forming steps.
Spectroscopic and Crystallographic Characterization of this compound-Metal Complexes
The structures of this compound-metal complexes are unequivocally established through a combination of spectroscopic methods and single-crystal X-ray diffraction.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for confirming the coordination of the ligand to the metal in solution.
³¹P NMR: The coordination of the phosphine (B1218219) group to the iridium center results in a significant downfield shift of the phosphorus signal compared to the free ligand.
¹H NMR: Changes in the chemical shifts of the protons on the oxazoline (B21484) ring and the phenyl substituent provide evidence for the N-coordination. The signals for the coordinated COD ligand are also clearly identifiable.
Catalyst Stability and Activation Pathways
The stability of the active catalyst and the pathways for its generation from the precatalyst are crucial for efficient catalysis. For iridium-PHOX systems, the cationic [Ir(L)(COD)]+ complex is a precatalyst that requires an activation step to open coordination sites for the substrate.
Activation for Hydrogenation: In hydrogenation reactions, the precatalyst is activated by reacting with dihydrogen (H₂). This leads to the oxidative addition of H₂ to the Ir(I) center, forming an Ir(III) dihydride species and the displacement of the COD ligand. The substrate can then coordinate to the activated catalyst to enter the catalytic cycle.
Activation for C-H Activation/Hydrogen Isotope Exchange (HIE): In directed C-H activation processes like HIE, the mechanism is believed to proceed via a concerted metalation-deprotonation (CMD) pathway. The activation process involves the dissociation of a ligand (e.g., one of the olefin arms of COD) to create a vacant coordination site. The directing group of the substrate then coordinates to the iridium center, positioning a specific C-H bond for activation. The iridium complex then facilitates the cleavage of the C-H bond.
Catalyst Stability and Deactivation: The stability of these iridium catalysts can be compromised by the formation of inactive iridium species. A known deactivation pathway involves the formation of hydride-bridged iridium dimer and trimer complexes, particularly under hydrogenation conditions. The use of bulky, strongly-binding ligands like this compound and weakly coordinating counterions like BArF helps to suppress these deactivation pathways, leading to more robust and long-lived catalysts. nih.gov
Catalytic Applications of Threphox in Asymmetric Transformations
Iridium-Catalyzed Asymmetric Hydrogenation of Olefins
Iridium complexes incorporating ThrePHOX ligands have proven to be highly effective catalysts for the asymmetric hydrogenation of various olefin types, including both unfunctionalized and minimally functionalized substrates academie-sciences.fr.
Hydrogenation of Unfunctionalized Olefins
A significant application of Ir-ThrePHOX catalysts is the asymmetric hydrogenation of unfunctionalized olefins, which traditionally posed challenges for asymmetric catalysis due to the lack of a directing group researchgate.netacademie-sciences.fr.
Terminal Alkenes
Ir-ThrePHOX catalysts are efficient for the enantioselective hydrogenation of 2-aryl-substituted terminal alkenes. High enantioselectivities (88–94% ee) and full conversions have been achieved with low catalyst loadings (0.1–1 mol%) under mild conditions (room temperature, ambient hydrogen pressure) researchgate.net. A notable observation with this class of substrates is a strong pressure effect, where lowering the hydrogen pressure can lead to a significant increase in enantiomeric excess researchgate.netresearchgate.netresearchgate.net.
Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Aryl-Substituted Terminal Alkenes with Ir-ThrePHOX
| Substrate Type | Catalyst Loading (mol %) | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | Enantioselectivity (% ee) |
| 2-aryl-substituted | 0.1–1 | RT | Ambient (e.g., 1) | Full | 88–94 |
| 2-aryl-substituted | - | RT | 50 | Full | Lower than at 1 bar |
| 2-aryl-substituted | - | RT | 1 | Full | Higher than at 50 bar |
*Data compiled from references researchgate.netresearchgate.netresearchgate.net.
Studies have also explored the hydrogenation of vinylsilanes with terminal C=C bonds using Ir-ThrePHOX derivatives, achieving high enantioselectivities in several cases core.ac.uk.
Trisubstituted Alkenes
This compound ligands have been successfully applied to the asymmetric hydrogenation of trisubstituted alkenes, including 2-methyl-, 2-cyclohexyl-, and various 2-aryl-substituted chromenes, yielding high enantiomeric excess values (95% to >99%) researchgate.net. While highly selective for trisubstituted alkenes, some Ir-ThrePHOX catalysts may show lower reactivity or selectivity with other alkene classes pageplace.de.
Dienyl and Tetra-substituted Olefins
The hydrogenation of more challenging substrates like tetrasubstituted olefins is an area where specific Ir-catalysts, including those with P,N ligands, have shown potential, although it remains a less developed category compared to di- and trisubstituted alkenes acs.org. Some studies have reported successful homogeneous asymmetric hydrogenation of heavily hindered tetrasubstituted cyclic olefins using Ir-P^N complexes, achieving high conversions and enantioselectivities, sometimes requiring additives like Brønsted or Lewis acids to enhance reactivity researchgate.net. While some Ir-ThrePHOX catalysts are highly selective for trisubstituted alkenes, they may fail to produce high selectivity or reactivity with tetrasubstituted alkenes pageplace.de.
Stilbenes
Ir-ThrePHOX catalysts have demonstrated high enantioselectivity in the hydrogenation of stilbene (B7821643) derivatives academie-sciences.fr.
Hydrogenation of Minimally Functionalized Olefins
Ir-ThrePHOX catalysts are also effective in the asymmetric hydrogenation of minimally functionalized olefins researchgate.netnih.gov. This includes substrates where a coordinating group is not directly adjacent to the double bond but may be present elsewhere in the molecule researchgate.netnih.gov. For instance, Ir-ThrePHOX has been used in the asymmetric hydrogenation of N-Boc-2,3-diarylallyl amines, providing high enantioselectivity nih.gov. The application of this compound in the hydrogenation of exocyclic double bonds to establish homobenzylic stereocenters in a highly diastereoselective manner has also been demonstrated in the synthesis of complex molecules acs.org.
Table 2: Examples of Iridium-Catalyzed Asymmetric Hydrogenation of Minimally Functionalized Olefins with Ir-ThrePHOX
| Substrate Type | Ligand Type | Conversion (%) | Enantioselectivity (% ee) | Notes |
| N-Boc-2,3-diarylallyl amines | This compound | Full | 98-99 | High enantioselectivity observed with specific diaryl substitutions. nih.gov |
| Exocyclic double bonds (in synthesis) | This compound | - | High diastereoselectivity | Used for setting homobenzylic stereocenters. acs.org |
*Data compiled from references nih.govacs.org.
The effectiveness of Ir-ThrePHOX catalysts for minimally functionalized olefins underscores their versatility and importance in asymmetric hydrogenation, particularly for substrates where traditional catalysts requiring adjacent coordinating groups are less effective researchgate.netresearchgate.netbeilstein-journals.org.
α,β-Unsaturated Nitriles
Ir-ThrePHOX complexes have been successfully employed in the asymmetric hydrogenation of α,β-unsaturated nitriles researchgate.netnih.gov. This reaction provides access to chiral saturated nitriles with high conversion and excellent enantioselectivity researchgate.netnih.gov. Notably, Ir-ThrePHOX complexes, which are typically inactive towards α,β-unsaturated nitriles under normal conditions, become highly active upon the addition of a base such as N,N-diisopropylethylamine (DIPEA) researchgate.netnih.gov. This base activation is crucial for the catalytic activity researchgate.netnih.gov.
A key advantage of this methodology is the chemoselectivity; the base-activated catalysts selectively reduce the conjugated C=C bond of the α,β-unsaturated nitrile while leaving other C=C bonds in the molecule intact researchgate.netnih.gov.
Detailed research findings indicate that factors such as slight variations in the ligand structure, the geometry of the double bond (cis vs. trans), and the amount of base used can significantly impact the reactivity and selectivity of the hydrogenation of α,β-unsaturated nitriles researchgate.net.
Furan (B31954) and Benzofuran (B130515) Derivatives
Ir-ThrePHOX catalysts have shown effectiveness in the asymmetric hydrogenation of certain furan and benzofuran derivatives researchgate.netzenodo.orgacademie-sciences.fr. This application is particularly noteworthy as asymmetric hydrogenation of these heterocycles was previously less explored academie-sciences.fr. Studies have demonstrated that Ir-ThrePHOX complexes can be highly selective in the hydrogenation of these substrates, providing a route to chiral saturated furan and benzofuran products academie-sciences.fr.
Early studies on furyl-substituted alkenes with related iridium complexes sometimes resulted in the reduction of both the olefinic C=C bond and the furan π system, often with moderate stereoselectivities academie-sciences.fr. The development of this compound ligands has contributed to achieving higher selectivity in these transformations academie-sciences.fr.
Vinyl Borates and Boronic Esters
While the provided search results primarily discuss the hydrogenation of alkenylboronic esters with other iridium complexes and ligands researchgate.net, the general applicability of iridium catalysts with N,P ligands to various functionalized olefins suggests potential for this compound in the asymmetric hydrogenation of vinyl borates and boronic esters. However, specific detailed research findings explicitly using this compound for this transformation were not prominently featured in the initial search results. Further investigation into the broader literature on this compound applications might reveal specific examples or studies in this area.
Allylic Alcohols
Iridium-catalyzed asymmetric hydrogenation is applicable to allylic alcohols, which are considered a typical substrate class for certain hydrogenation catalysts pageplace.dezenodo.org. While some studies mention the hydrogenation of allylic alcohols using iridium catalysts and P,N ligands tdx.cat, the direct application and specific performance of this compound in the asymmetric hydrogenation of allylic alcohols were not extensively detailed in the initial search results. One study mentions the hydrogenation of homoallylic and allylic alcohols with a family of P-stereogenic this compound analogues, achieving high enantioselectivities for 2,3- and 3,3-diarylallylamines tdx.cat.
Substrate Scope and Limitations in Olefin Hydrogenation
Ir-ThrePHOX catalysts, and iridium catalysts with chiral N,P ligands in general, have significantly expanded the scope of asymmetric hydrogenation to include largely unfunctionalized olefins, overcoming limitations of traditional rhodium and ruthenium catalysts that typically require a coordinating group near the C=C bond researchgate.netresearchgate.net. These catalysts are effective for a wide range of olefins with different geometries and substitution patterns acs.orgnih.gov.
The substrate scope of Ir-ThrePHOX catalysts includes:
Unfunctionalized olefins: High enantioselectivities can be achieved for a wide range of these substrates researchgate.netresearchgate.netacademie-sciences.fr.
Functionalized olefins: Various functionalized olefins can also be hydrogenated with high enantioselectivity researchgate.netresearchgate.net.
Cyclic and acyclic olefins: Both cyclic and acyclic olefins with different substitution patterns (di-, tri-, and tetrasubstituted) have been explored acs.orgnih.gov. E-trisubstituted alkenes are among the most common and successful substrates, while the hydrogenation of tetrasubstituted olefins remains more challenging acs.orgnih.gov.
Heterocycles: As mentioned, furans and benzofurans are also within the scope academie-sciences.fr.
Despite the broad scope, limitations exist. For instance, a chromene derivative with a tetrasubstituted C=C bond, specifically 3-methyl-2-phenyl-4H-chromene, showed no reaction under standard Ir-ThrePHOX catalyzed hydrogenation conditions thieme-connect.com. The hydrogenation of purely alkyl-trisubstituted olefins (those without functional groups or aryl substituents) has been achieved in fewer cases, and improving the effectiveness for exocyclic substrates is an ongoing area of research acs.orgnih.gov. The hydrogenation of tetrasubstituted olefins, particularly acyclic ones without coordinating groups, remains a less developed area acs.orgnih.gov.
The enantioselectivity can be influenced by the substrate structure and reaction conditions, such as hydrogen pressure acs.org.
Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Amine Precursors
Iridium complexes with chiral P,N ligands, including those related to this compound, are also effective catalysts for the asymmetric hydrogenation of imines and amine precursors zenodo.orgnih.govacs.org. This reaction is a crucial method for the synthesis of chiral amines, which are important building blocks in pharmaceuticals and other biologically active compounds nih.gov.
Research has shown that P-stereogenic phosphinooxazoline iridium catalysts derived from L-threonine methyl ester, which are analogues of this compound, exhibit very high enantioselectivity in the asymmetric hydrogenation of N-Boc-2,3-diarylallyl amines tdx.catnih.gov. This provides a highly enantioselective route to 2,3-diarylpropyl amines, which can be further cyclized to form important heterocycles like tetrahydroquinolines (THQs) and tetrahydroisoquinolines (THIQs) nih.gov.
Data illustrating the effectiveness of a P-stereogenic this compound analogue in the hydrogenation of N-Boc-2,3-diarylallyl amines is presented in Table 2.
| Substrate (N-Boc-2,3-diarylallyl amine) | Catalyst | ee (%) |
| N-Boc-2,3-diphenylallyl amine | (Sₚ)-12 | >99 nih.gov |
| Selected examples with various aryl substituents | (Sₚ)-12 | up to 99 nih.gov |
Note: Data compiled from reference nih.gov. (Sₚ)-12 refers to a specific P-stereogenic phosphinooxazoline iridium catalyst derived from L-threonine.
The development of these catalysts has addressed the challenge of asymmetrically hydrogenating allyl amines, which often lack a suitable coordinating group nih.gov. The P-stereogenic nature of some this compound analogues has been shown to provide higher enantioinduction compared to non-chiral phosphine (B1218219) moieties nih.gov.
The asymmetric hydrogenation of imines can potentially involve a chelating pathway where the iridium catalyst coordinates to the nitrogen atom, directing the hydrogenation diva-portal.org. This is an active area of research aimed at developing efficient catalytic systems for a wide range of amine precursors acs.orgdiva-portal.org.
N-Boc-2,3-Diarylallyl Amines
Iridium catalysts coordinated with this compound ligands have proven highly effective in the asymmetric hydrogenation of N-Boc-2,3-diarylallyl amines. This transformation provides access to enantioenriched 2,3-diarylpropyl amines with very high enantioselectivity researchgate.netnih.gov. Research has shown that P-stereogenic this compound catalysts can outperform those with non-chiral phosphorus centers in terms of enantioinduction nih.gov. The scope of this hydrogenation process is broad, accommodating different functional groups, substitutions on the aryl rings, and various amine protecting groups nih.gov.
Table 1: Ir-Catalyzed Asymmetric Hydrogenation of N-Boc-2,3-Diarylallyl Amines
| Substrate Class | Catalyst System | Enantioselectivity (ee) | Key Findings | Source |
| N-Boc-2,3-Diarylallyl Amines | Ir-ThrePHOX | Very high (up to 99%) | P-stereogenicity of this compound is crucial for high enantioinduction. Broad substrate scope. | researchgate.netnih.gov |
1,2-Azaborines leading to δ-Aminoboronic Esters
This compound ligands have also been explored in the enantioselective hydrogenation of 1,2-azaborines, providing a route to chiral δ-aminoboronic esters chemrxiv.orgchemrxiv.org. This represents a significant development as it is one of the first examples of enantioselective hydrogenation of boron-containing heteroarenes chemrxiv.org. Iridium-ThrePHOX catalysts have shown promising enantioselectivity in this transformation, contributing to the growing interest in chiral aminoboronic acid derivatives for medicinal chemistry chemrxiv.org.
Table 2: Ir-Catalyzed Enantioselective Hydrogenation of 1,2-Azaborines
| Substrate Class | Catalyst System | Enantioselectivity (ee) | Key Findings | Source |
| 1,2-Azaborines | Ir-ThrePHOX | Promising | First enantioselective hydrogenation of boron-containing heteroarenes. Access to chiral δ-aminoboronic esters. | chemrxiv.orgchemrxiv.org |
Formation of Chiral Tetrahydroquinolines and Tetrahydroisoquinolines
The enantioenriched 2,3-diarylpropyl amines obtained from the this compound-catalyzed hydrogenation of N-Boc-2,3-diarylallyl amines serve as valuable intermediates for the synthesis of chiral 3-aryl-tetrahydroquinolines and 4-benzyl-tetrahydroisoquinolines researchgate.netnih.govresearchgate.net. This strategy allows for the preparation of these important nitrogen-containing heterocycles with high enantioselectivity, in some cases achieving the highest reported values to date researchgate.netnih.gov.
Palladium-Catalyzed Asymmetric Allylic Substitutions
Phosphinooxazoline ligands, including this compound, were initially designed for palladium-catalyzed asymmetric allylic substitutions beilstein-journals.org. While the provided search results primarily highlight this compound's application in iridium catalysis, phosphinooxazoline ligands in general have demonstrated efficacy in palladium-catalyzed asymmetric allylic alkylation and other related transformations, leading to the formation of C-C, C-N, and C-O bonds with good enantioselectivities rsc.orgrsc.org. This suggests a potential for this compound in this area, consistent with the broader utility of phosphinooxazoline ligands in palladium catalysis acs.orgresearchgate.net.
This compound in Complex Natural Product Synthesis: Case Studies
This compound ligands have found application in the total synthesis of complex natural products, showcasing their ability to control stereochemistry in challenging synthetic sequences.
Enantioselective Hydrogenation in the Total Synthesis of Helioporins C and E
This compound has been utilized in the total synthesis of helioporins C and E, bioactive marine diterpenes acs.org. Specifically, an Ir-catalyzed asymmetric hydrogenation step using a this compound ligand was employed to establish a homobenzylic stereocenter with high diastereoselectivity acs.org. This highlights the utility of this compound in setting crucial stereocenters within complex molecular architectures acs.org. While another synthesis of helioporins C and E mentions an Ir-catalyzed hydrogenation, it specifies a chiral phosphine-phosphite ligand for the key enantioselective step, not explicitly this compound nih.gov. However, the reference acs.org directly links this compound to the helioporin synthesis.
Other Synthetic Intermediates and Chiral Building Blocks
Beyond natural product total synthesis, this compound-catalyzed reactions contribute to the generation of valuable synthetic intermediates and chiral building blocks researchgate.netnih.govchemrxiv.org. The enantioenriched amines and aminoboronic esters accessible through this compound catalysis are important chiral motifs found in pharmaceuticals and other biologically active compounds nih.govchemrxiv.orgenamine.net. The ability to synthesize these intermediates with high enantiopurity using this compound-based catalysts underscores their importance in the development of new chiral molecules researchgate.netnih.govchemrxiv.org.
Mechanistic Insights and Theoretical Studies of Threphox Catalyzed Reactions
Proposed Catalytic Cycles for ThrePHOX-Iridium Complexes
The mechanism of iridium-catalyzed asymmetric hydrogenation with P,N ligands like this compound is a subject of ongoing research, with both Ir(I)-Ir(III) and Ir(III)-Ir(V) catalytic cycles being considered. academie-sciences.frpageplace.de
The Ir(I)-Ir(III) cycle is analogous to the well-established mechanism for rhodium diphosphine-catalyzed hydrogenation of alkenes. pageplace.de Experimental evidence supporting an Ir(I)-Ir(III) mechanism has been reported, based on gas-phase studies using electrospray ionization tandem mass spectrometry and reversible deuterium (B1214612) labeling experiments. These studies found intermediates consistent with a dihydride complex, with no evidence of a trihydride species, suggesting the absence of an Ir(V) species in the catalytic reaction with PHOX ligands. pageplace.de
Conversely, a catalytic cycle via Ir(III) and Ir(V) intermediates has also been proposed, involving the oxidative addition of an additional dihydrogen molecule to an Ir-dihydride complex during migratory insertion. pageplace.de However, this proposal was based on computational models using truncated ligand and substrate structures, which may not fully capture the steric interactions present in the actual catalytic system. pageplace.de
Recent computational and experimental studies suggest that both Ir(I)-Ir(III) and Ir(III)-Ir(V) cycles might be similar in energy, and the preferred pathway could depend on the specific catalyst, substrate, and reaction conditions. pageplace.de It is also possible that both cycles operate in parallel. pageplace.de
Influence of Reaction Parameters on Enantioselectivity and Reactivity
Reaction parameters significantly impact the efficiency and stereochemical outcome of this compound-Iridium catalyzed hydrogenations.
Hydrogen Pressure Effects
Hydrogen pressure has been shown to have a strong effect on the enantioselectivity of this compound-Iridium catalyzed hydrogenation, particularly for certain classes of substrates like 2-arylalkenes. researchgate.netresearchgate.netacs.org Lowering the hydrogen pressure can lead to a significant increase in enantiomeric excess (ee) values. researchgate.netresearchgate.netacs.org For instance, in the hydrogenation of 2-arylalkenes, decreasing the pressure from 50 to 1 bar resulted in a strong increase in ee. researchgate.netresearchgate.netacs.org This contrasts with the hydrogenation of trisubstituted alkenes, where a strong pressure effect was not observed. researchgate.net
Additive Effects (e.g., N,N-Diisopropylethylamine)
The presence of additives can also influence the reactivity and selectivity of this compound-Iridium catalysts. For example, N,N-Diisopropylethylamine (DIPEA) has been found to be essential for the activity of an Ir-ThrePHOX complex in the asymmetric hydrogenation of α,β-unsaturated nitriles. acs.org Without the addition of DIPEA, the iridium complex was inactive. acs.org Variations in the amount of DIPEA used can have a strong impact on both the reactivity and selectivity of the hydrogenation. acs.org
Other additives, such as coordinating solvents or coordinating anions like halides, carboxylates, and even weakly coordinating triflate ions, have been found to deactivate the catalyst in some iridium-catalyzed hydrogenations. pageplace.de The use of non-coordinating counterions, such as tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF⁻), is often preferred, and the anion of the complex can have a remarkable effect on catalyst reactivity and longevity. researchgate.netpageplace.de
Transition State Analysis and Stereochemical Control Models
Transition state analysis is crucial for understanding the origin of enantioselectivity in this compound-catalyzed reactions. Computational studies, particularly DFT calculations, have been employed to investigate the transition states of key steps in the catalytic cycle, such as migratory insertion. academie-sciences.frresearchgate.netacs.org
Based on calculated transition states, qualitative models, such as quadrant models, have been developed to rationalize the observed enantioselectivities, particularly for the hydrogenation of trisubstituted ethylenes. academie-sciences.frresearchgate.netacs.org These models attempt to explain how the steric and electronic properties of the ligand and substrate influence the relative energies of competing transition states leading to different enantiomers. academie-sciences.frresearchgate.netacs.orgrsc.org
Analysis of transition states has indicated that steric factors can play a major role in determining the stereochemical outcome, especially with E-olefins. acs.org The catalyst's chiral pocket, influenced by the this compound ligand, adapts to accommodate the substrate, and the relative stability of transition states where different substituents occupy specific quadrants of this pocket dictates the enantioselectivity. acs.org
Computational Chemistry Approaches (e.g., DFT Calculations) in Predicting Enantioselectivity and Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT) calculations, is a powerful tool for investigating the mechanisms and predicting the enantioselectivity of this compound-Iridium catalyzed reactions. academie-sciences.frresearchgate.netacs.orgresearchgate.netchiralpedia.com DFT calculations can provide insights into the energies of transition states and coordination complexes, helping to explain observed reactivity and selectivity. rsc.orgresearchgate.net
Studies have utilized DFT to calculate the structures and relative energies of intermediates and transition states in proposed catalytic cycles. academie-sciences.frresearchgate.netacs.org These calculations can help identify the preferred reaction pathway and the enantio-determining step. researchgate.netwhiterose.ac.uk For instance, DFT calculations have been used to study the oxidative addition of H₂ to iridium complexes and the subsequent migratory insertion of the alkene. academie-sciences.fracs.org
While early calculations based on truncated models sometimes led to discrepancies with experimental results, more recent studies employing full catalyst and substrate structures have shown better agreement in predicting enantioselectivities. academie-sciences.frresearchgate.netacs.org Computational approaches have allowed for the development of models that can rationalize the stereochemical course of hydrogenations and guide the design of more selective catalysts. academie-sciences.frresearchgate.netacs.org
Computational methods can also be used in iterative processes with experimental studies to fine-tune catalyst performance. chiralpedia.com Initial computational screening can identify promising catalysts, which are then tested experimentally, and the results are used to refine the computational models and guide further catalyst design. chiralpedia.com
Isotopic Labeling and Deuterogenation Experiments for Mechanistic Elucidation
Isotopic labeling, particularly deuterogenation experiments, is a valuable experimental technique for probing the mechanisms of catalytic reactions, including those catalyzed by this compound-Iridium complexes. acs.orgresearchgate.netwhiterose.ac.uknih.govacs.orgnumberanalytics.comnih.gov By replacing hydrogen atoms with deuterium, researchers can track the movement of atoms throughout the reaction pathway and gain insights into the elementary steps involved. numberanalytics.com
Deuterium labeling experiments have been used in conjunction with computational studies to validate proposed mechanisms and understand the origin of stereoselectivity. acs.orgwhiterose.ac.uknih.gov For example, deuterogenation experiments can help determine whether a reaction proceeds via a concerted or stepwise mechanism, or if certain intermediates are involved. whiterose.ac.uknih.gov
In the context of iridium catalysis, hydrogen isotope exchange (HIE) studies using deuterium or tritium (B154650) have been conducted with iridium complexes, including those with this compound ligands. researchgate.netnih.govacs.orgresearchgate.net These studies have demonstrated the ability of such complexes to catalyze hydrogen isotope exchange, providing information about C-H activation processes, which can be relevant to the broader catalytic cycle. researchgate.netnih.govacs.org Deuterium incorporation experiments can reveal the regioselectivity of hydrogen transfer and the influence of directing groups on the labeling pattern. researchgate.netacs.org
The combination of isotopic labeling experiments and computational studies provides a powerful approach for a comprehensive understanding of the mechanistic details of this compound-catalyzed reactions. acs.orgwhiterose.ac.uk
Chiral Induction Mechanisms in this compound-Mediated Catalysis
This compound ligands, a class of chiral phosphinooxazolines (PHOX ligands), have emerged as significant tools in asymmetric catalysis, particularly in metal-catalyzed reactions such as asymmetric hydrogenation and allylic substitution beilstein-journals.orgresearchgate.netacs.org. The chiral induction observed in reactions catalyzed by metal complexes of this compound ligands is primarily governed by the specific structural features of the ligand and its interaction with the metal center and the substrate within the catalytic transition state csic.esnih.gov.
The stereogenic unit in this compound ligands, derived from threonine, is strategically positioned within the ligand backbone, influencing the chiral environment around the metal center beilstein-journals.orgresearchgate.netpageplace.de. This positioning allows the ligand to effectively transmit chiral information to the reacting prochiral substrate researchgate.net. Compared to earlier PHOX derivatives, the stereochemistry in this compound is located at the center of the backbone, enabling it to influence both sides of the metal-ligand chelate complex researchgate.netpageplace.de.
Mechanistic studies, often employing a combination of experimental techniques and theoretical calculations such as Density Functional Theory (DFT), have been crucial in elucidating the origin of chiral induction in this compound-catalyzed reactions acs.orgunicam.itdiva-portal.org. These studies aim to identify the preferred reaction pathways and the specific interactions that stabilize the transition state leading to the major enantiomer csic.esnih.govacs.org.
In asymmetric hydrogenation catalyzed by iridium complexes of this compound, for instance, the precise mechanism of chiral induction is linked to the interaction between the substrate and the chiral environment created by the this compound ligand around the iridium center researchgate.netzenodo.org. DFT calculations can help visualize and analyze the transition states, revealing how steric and electronic factors, influenced by the ligand's structure, dictate the approach of the substrate and the subsequent stereochemical outcome csic.esacs.orgdiva-portal.org. Non-covalent interactions, such as C-H...π or van der Waals forces between the ligand substituents and the substrate, can play a significant role in stabilizing one diastereomeric transition state over the other, leading to enantioselectivity nih.govrsc.org.
Detailed research findings often involve synthesizing a series of this compound ligands with variations in substituents, particularly on the phosphine (B1218219) and oxazoline (B21484) moieties, to probe their effect on enantioselectivity and reaction efficiency beilstein-journals.orgresearchgate.netacs.org.
For example, studies on iridium-catalyzed asymmetric hydrogenation of olefins using this compound ligands have shown that the bulkiness and electronic nature of substituents can significantly impact the enantiomeric excess (ee) of the product beilstein-journals.orgresearchgate.netacs.org. Data from such studies can be compiled into tables to illustrate the relationship between ligand structure and catalytic performance.
Studies have shown varying enantioselectivities depending on the substrate and specific this compound ligand structure. For instance, in the asymmetric hydrogenation of unfunctionalized methylstilbene derivatives, a this compound-like ligand showed 90% ee. researchgate.net Another study using this compound derivatives in iridium-catalyzed asymmetric hydrogenation of unfunctionalized alkenes reported enantiomeric excesses ranging from 89% to 99%. researchgate.net In palladium-catalyzed allylic substitution, this compound-like ligands derived from threonine have also shown promising enantioselectivities, with values up to 98% ee reported for specific substrates like rac-(E)-1,3-diphenylallyl acetate. beilstein-journals.org
Theoretical studies complement experimental data by providing insights into the transition state structures and energy profiles of the catalytic cycle csic.esacs.orgdiva-portal.org. By calculating the relative energies of competing diastereomeric transition states, researchers can rationalize the observed enantioselectivities and predict the performance of novel ligand designs nih.govacs.org. These computational approaches help to build a detailed molecular picture of how the chiral information from the this compound ligand is transferred to the product csic.esnih.govrsc.org.
The chiral induction mechanism in this compound-mediated catalysis is a complex interplay of steric and electronic effects, non-covalent interactions, and the dynamic behavior of the metal-ligand complex and the substrate within the transition state csic.esnih.govrsc.org. Continued research combining synthesis, experimental kinetics, and advanced theoretical calculations is essential for a comprehensive understanding and further optimization of this compound ligands for highly efficient and selective asymmetric transformations.
Advanced Research Perspectives and Future Directions for Threphox Ligands
Further Ligand Diversification and Optimization Strategies
Ongoing research in ThrePHOX ligands focuses on structural modifications to enhance catalytic performance and broaden substrate scope. This involves exploring variations in the ligand backbone and tuning the electronic and steric properties of the phosphinite and oxazoline (B21484) moieties. researchgate.net The inherent modularity of P-oxazoline ligands, including this compound, allows for broad structural variation to optimize catalysts for specific applications. researchgate.net
For instance, studies have explored the synthesis of new NeoPHOX ligands, a related class derived from serine or threonine, by modifying the stereogenic center next to the oxazoline nitrogen atom. researchgate.net The addition of Grignard reagents followed by acylation or silylation allows for the introduction of varying steric demands, which can influence catalytic outcomes. researchgate.net
Furthermore, the development of P-stereogenic phosphinooxazoline ligands, such as MaxPHOX, which are also derived from amino acids like threonine, has shown promise in enhancing enantioselectivity in asymmetric hydrogenation. nih.govub.eduacs.org These ligands incorporate a chiral phosphorus center, which, in conjunction with the chirality from the amino acid backbone, can lead to improved stereocontrol. nih.govub.edu Research indicates that the configuration of the phosphine (B1218219) fragment significantly influences both the activity and selectivity of the resulting catalysts. nih.gov
Future diversification strategies may involve incorporating different heteroatoms or structural features into the this compound framework to explore novel interactions with metal centers and substrates, potentially leveraging noncovalent interactions like π-π or hydrogen bonding to enhance enantiocontrol. mdpi.com
Expansion to Novel Asymmetric Catalytic Transformations Beyond Hydrogenation and Allylic Substitution
While this compound ligands have been particularly successful in iridium-catalyzed asymmetric hydrogenation and palladium-catalyzed allylic substitution, research is exploring their potential in a wider range of asymmetric transformations. researchgate.netresearchgate.netrsc.org The versatility of P,N-ligands suggests their applicability in various metal-catalyzed reactions. researchgate.net
Expanding the scope involves investigating the performance of this compound ligands in reactions such as:
Asymmetric C–C bond formation reactions: This could include exploring their utility in Michael additions, Diels-Alder reactions, or other coupling reactions where precise stereocontrol is crucial.
Asymmetric oxidation and reduction reactions (beyond hydrogenation): Investigating their role in enantioselective epoxidation, dihydroxylation, or other reduction processes could open new synthetic routes.
Asymmetric transformations of challenging substrates: Applying this compound catalysts to substrates that are difficult to functionalize enantioselectively with existing catalytic systems is a key area of interest. This includes the hydrogenation of challenging alkene or imine substrates. researchgate.netnih.gov
The development of new P-oxazoline ligand families has already demonstrated improved catalytic performance and increased versatility across a broader range of reactions and substrates. researchgate.net This trend is expected to continue with further exploration of this compound and related ligand structures.
Development of Supported or Immobilized this compound Catalysts
The development of supported or immobilized catalysts is a significant area of research aimed at improving catalyst recyclability, reducing metal leaching, and facilitating continuous processes. For this compound ligands, this involves anchoring the homogeneous catalyst onto a solid support.
Strategies for immobilizing catalysts include:
Covalent grafting of the ligand onto a solid support material such as polymers or inorganic oxides.
Adsorption or encapsulation of the catalyst within porous materials.
Development of self-supporting catalyst structures. acs.org
Supported this compound catalysts could offer advantages in terms of ease of separation from the reaction mixture, enabling straightforward recycling and potential use in continuous-flow systems. nih.gov Research on immobilized catalysts in asymmetric allylic amination, for instance, has shown that functionalized resins can offer easy preparation, ligand recyclability, and simplified handling for sequential use, along with the ability to reuse expensive metal centers. nih.gov While the search results specifically mention immobilized phosphoramidite-olefin ligands for iridium-catalyzed allylic amination, the principles and approaches are relevant to immobilizing other iridium complexes with P,N ligands like this compound. nih.gov
Investigation of Catalyst Deactivation Pathways and Mitigation Strategies
Understanding and mitigating catalyst deactivation is crucial for the long-term performance and economic viability of catalytic processes. While iridium complexes with certain chiral P,N ligands are reported to be air and moisture-stable, the free ligands can be prone to hydrolysis and oxidation. researchgate.net
General catalyst deactivation mechanisms include poisoning by impurities, thermal degradation (sintering), chemical degradation (leaching), and fouling by coke or other deposits. appliedcatalysts.comnumberanalytics.comchalmers.sesamaterials.com For this compound catalysts, specific deactivation pathways may relate to the sensitivity of the phosphinite moiety to hydrolysis or oxidation, or the potential for the iridium center to undergo undesirable side reactions. researchgate.net
Research in this area would focus on:
Identifying the specific mechanisms of this compound catalyst deactivation under various reaction conditions using techniques like spectroscopy and elemental analysis. appliedcatalysts.com
Developing strategies to prevent or slow down deactivation, such as purifying reactant streams to remove poisons, optimizing reaction conditions (temperature, pressure, solvent), or modifying the catalyst structure to enhance stability. appliedcatalysts.comnumberanalytics.comsamaterials.com
Exploring regeneration methods to restore the activity of deactivated catalysts, which could involve chemical or thermal treatments. appliedcatalysts.comchemcatbio.org
Developing more robust and resistant catalysts through rational design based on understanding deactivation mechanisms is a key research objective. numberanalytics.com
Applications in Scalable Synthetic Processes and Green Chemistry Initiatives (Academic Focus)
A significant future direction for this compound ligands lies in their application to scalable synthetic processes, particularly within the framework of green chemistry principles. oecd-ilibrary.org Green chemistry emphasizes environmentally friendly and resource-efficient chemical production, including the use of sustainable starting materials, highly efficient catalysts, and green solvents. mpg.debeilstein-journals.org
Academic research focuses on demonstrating the potential of this compound catalysis for synthesizing valuable chemicals on a larger scale with reduced environmental impact. This involves:
Developing highly efficient catalytic systems that minimize catalyst loading and reaction time, thereby reducing energy consumption and waste generation. nih.gov
Exploring the use of this compound catalysts in reactions utilizing renewable feedstocks or leading to the synthesis of products with relevance to sustainable industries (e.g., pharmaceuticals, agrochemicals, flavors, and fragrances). researchgate.netoecd-ilibrary.org
Investigating the compatibility of this compound catalysis with green solvents or solvent-free conditions.
Designing processes with high atom economy, where a large proportion of the reactant atoms are incorporated into the final product. oecd-ilibrary.org
While large-scale industrial processes using iridium-catalyzed C=C hydrogenation are not yet widespread, academic studies demonstrating high enantioselectivities and efficient conversions with this compound ligands contribute to the potential for future industrial implementation. researchgate.netpsu.edu
Integration with Flow Chemistry and High-Throughput Experimentation
Integrating this compound catalysis with flow chemistry and high-throughput experimentation (HTE) can significantly accelerate reaction discovery and optimization, as well as enable more efficient and scalable production. researchgate.netpurdue.eduseqens.com
Flow chemistry offers advantages such as improved heat and mass transfer, enhanced safety, and the potential for easier scale-up compared to batch processes. purdue.edu Implementing this compound-catalyzed reactions in continuous-flow systems could lead to more controlled and efficient transformations.
HTE allows for the rapid screening of numerous reaction parameters (e.g., catalyst structure, solvent, temperature, pressure) to identify optimal conditions. researchgate.netpurdue.eduseqens.com This is particularly valuable for catalyst discovery and optimization, including the fine-tuning of this compound ligand structures for specific reactions and substrates. seqens.com
Combining flow chemistry with HTE can create powerful platforms for rapidly exploring reaction space and developing optimized, scalable continuous processes using this compound catalysts. researchgate.netpurdue.edu
Interdisciplinary Research Opportunities
Research involving this compound ligands and asymmetric catalysis offers numerous interdisciplinary opportunities. Collaboration between chemists, engineers, and computational scientists can drive significant advancements.
Potential interdisciplinary research areas include:
Computational Chemistry: Using Density Functional Theory (DFT) calculations to understand reaction mechanisms, predict enantioselectivities, and guide the design of new, improved this compound ligands. researchgate.netacs.orgmdpi.comnih.gov
Chemical Engineering: Developing reactor designs and process parameters for scalable and continuous-flow this compound-catalyzed reactions. rsc.org
Materials Science: Designing and synthesizing novel support materials for immobilized this compound catalysts with enhanced stability and performance. abcr.com
Biology and Medicine: Exploring the application of this compound catalysis in the synthesis of chiral intermediates for pharmaceuticals and agrochemicals, or investigating potential applications in biomedical imaging or other biological contexts where chiral molecules are important. researchgate.netnih.govimperial.ac.uk
Data Science and Machine Learning: Applying data-rich approaches from HTE experiments to build predictive models for catalyst performance and guide future ligand design. researchgate.net
These collaborations can lead to a more comprehensive understanding of this compound catalysis and facilitate its application in diverse fields.
Q & A
How do I formulate a research question on ThrePHOX that aligns with gaps in existing literature?
Begin with a systematic literature review using Boolean search terms (e.g., "this compound AND synthesis" OR "this compound AND catalytic properties") to identify understudied areas . Prioritize questions requiring synthesis of multiple studies, such as conflicting reports on this compound’s stability under varying pH conditions. Ensure questions are not answerable via simple searches but demand original data collection and analysis (e.g., "How does solvent polarity affect this compound’s catalytic efficiency?") .
Q. What experimental design principles apply to preliminary studies of this compound’s physicochemical properties?
Use controlled variables (e.g., temperature, solvent systems) and replicate experiments to establish baseline data. For example, in spectroscopic characterization, compare results across multiple instruments to mitigate equipment-specific biases . Include negative controls (e.g., reaction systems without this compound) to isolate its effects .
Q. How should I structure a research proposal to investigate this compound’s biological interactions?
Define objectives operationally: "Measure this compound’s binding affinity to Protein X via surface plasmon resonance (SPR) under physiological pH." Justify methods by citing prior studies using SPR for similar compounds . Address ethical considerations if using biological samples, such as declaring data anonymization protocols .
Advanced Research Questions
Q. How can I resolve contradictions in reported data on this compound’s thermal stability?
Conduct a meta-analysis of existing studies, noting variables like heating rates (e.g., 5°C/min vs. 10°C/min) and instrumentation (DSC vs. TGA). Replicate experiments under standardized conditions and apply statistical models (e.g., ANOVA) to identify confounding factors . Cross-validate findings using complementary techniques (e.g., XRD for crystallinity changes post-heating) .
Q. What methodologies are optimal for studying this compound’s reaction kinetics in complex matrices?
Use stopped-flow spectroscopy for rapid kinetic measurements in real-time . For heterogeneous systems (e.g., lipid membranes), employ fluorescence quenching assays to track this compound’s diffusion rates . Validate results with computational simulations (MD or DFT) to reconcile experimental and theoretical rate constants .
Q. How do I design a cross-disciplinary study to explore this compound’s environmental impacts?
Integrate chemical analysis (e.g., LC-MS for degradation products) with ecotoxicological assays (e.g., Daphnia magna mortality rates). Use mixed-methods frameworks to link mechanistic data (e.g., ROS generation by this compound) to ecological outcomes . Ensure sampling protocols account for spatial-temporal variability (e.g., seasonal soil pH fluctuations) .
Data Analysis and Synthesis
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
Apply nonlinear regression models (e.g., Hill equation) to EC50 calculations. For high-throughput data, use machine learning (e.g., random forests) to identify predictors of toxicity across multiple cell lines . Address outliers via Grubbs’ test or robust regression methods .
Q. How can I synthesize conflicting findings in this compound’s catalytic mechanisms?
Develop a evidence table comparing methodologies (Table 1):
| Study | Method | Key Finding | Limitation |
|---|---|---|---|
| A | FTIR + DFT | Hydrogen bonding stabilizes TS | Limited to gas-phase |
| B | NMR kinetics (in situ) | Solvent entropy drives catalysis | No transition-state data |
Propose a hybrid experimental-computational approach to reconcile discrepancies .
Ethical and Reproducibility Considerations
Q. How do I ensure reproducibility in this compound synthesis protocols?
Document batch-specific parameters (e.g., reagent purity, stirring rates) and share raw data (e.g., NMR spectra, chromatograms) via repositories like Zenodo . Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
